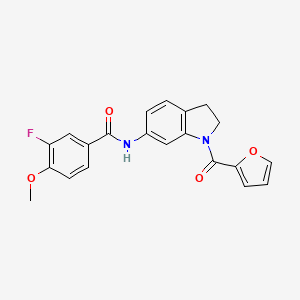![molecular formula C21H13ClFNS B2732454 3-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]quinoline CAS No. 339013-16-0](/img/structure/B2732454.png)
3-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]quinoline, also known as 4-chloro-2-(4-fluorophenylsulfanyl)quinoline, is an organic compound that belongs to the class of quinoline derivatives. It is a pale yellow solid with a molecular formula of C15H10ClFN2S and a molecular weight of 290.7 g/mol. This compound has been studied for its potential applications in various fields, including drug discovery, chemical synthesis, and medicinal chemistry.
Scientific Research Applications
Synthesis and Chemical Reactions
Quinoline derivatives containing sulfur are noted for their significant biological activities, including antitumor, analgesic, and antimicrobial properties. They also possess antioxidant properties and are used in anti-stress therapy. Sulfur-containing quinolines are of interest as fluorophores and play a vital role in studying biological systems. The synthesis of new quinoline derivatives has been explored through reactions involving chloroquinolines and various sulfur nucleophiles, leading to the formation of compounds with potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2014).
Photophysical and Optical Properties
Quinoline derivatives have been investigated for their structural and optical properties. Thin films of certain quinoline derivatives exhibit nanocrystalline structures dispersed in an amorphous matrix upon thermal deposition, showing potential for applications in photonic and electronic materials due to their significant absorption parameters and large Stokes shift emission patterns (Zeyada, El-Nahass, & El-Shabaan, 2016).
Fluorescence-based Technologies
The development of new classes of fluorophores, such as indolizino[3,2-c]quinolines, through oxidative Pictet-Spengler cyclization, has shown that these compounds have unique and desirable optical properties. They are suitable for use as prospective fluorescent probes in aqueous systems, demonstrating the pivotal role of quinoline derivatives in biomedical applications (Park et al., 2015).
Molecular Sensors
Quinoline-containing compounds have been engineered as molecular sensors with aggregation-induced emission enhancement (AIEE) effects. These compounds can selectively bind ions, such as silver, with high sensitivity and reversibility, making them suitable for applications in chemosensors and environmental monitoring (Gong et al., 2018).
Coordination Chemistry
The formation of novel discrete silver(I) coordination architectures with quinoline-based monothioethers highlights the flexibility of these ligands in adjusting intramolecular distances and complex structures. This variability is crucial for designing polynuclear metal complexes with tailored structures and potential applications in catalysis and material science (Song et al., 2003).
properties
IUPAC Name |
3-(4-chlorophenyl)-2-(4-fluorophenyl)sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFNS/c22-16-7-5-14(6-8-16)19-13-15-3-1-2-4-20(15)24-21(19)25-18-11-9-17(23)10-12-18/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIFCDWMFQQZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid](/img/structure/B2732371.png)


![(S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (2R,3R)-2,3-bis(4-methylbenzoyloxy)succinate](/img/structure/B2732378.png)

![7-chloro-4-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2732380.png)

![5-((3-Bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732382.png)


![1-(4-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2732390.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732393.png)
![3-(cyclopentylsulfanyl)-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2732394.png)